1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine
Description
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine (molecular formula: C₂₄H₃₅N₃, molecular weight: 365.6 g/mol) is a structurally complex compound featuring a bicyclo[2.2.1]heptene framework, a piperazine ring, and a benzyl substituent. Its unique architecture confers distinct physicochemical and pharmacological properties. The bicyclic system enhances rigidity and binding specificity, while the piperazine moiety facilitates interactions with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes like acetylcholinesterase (AChE) . The benzyl group contributes to lipophilicity, improving membrane permeability and bioavailability .
Key pharmacological attributes include:
- Anticancer activity: Demonstrated antiproliferative effects in pancreatic cancer cell lines (IC₅₀ < 10 µM), likely via sigma receptor modulation .
- Enzyme inhibition: Competitive inhibition of tyrosinase (IC₅₀ = 4.2 µM) and AChE (IC₅₀ = 2.8 µM), outperforming standard inhibitors like kojic acid .
Properties
Molecular Formula |
C24H35N3 |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-benzyl-4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H35N3/c1-2-4-20(5-3-1)18-26-12-14-27(15-13-26)24-8-10-25(11-9-24)19-23-17-21-6-7-22(23)16-21/h1-7,21-24H,8-19H2 |
InChI Key |
NVTJKEARUOGBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4CC5CC4C=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides, which can then undergo aminolysis with benzylamine and benzylpiperazine to form the desired compound .
Chemical Reactions Analysis
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and bicyclo[2.2.1]heptene rings, using reagents such as halogens and alkylating agents
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Bicyclic Structure | Contains a bicyclo[2.2.1]heptene ring |
| Piperazine Moiety | Enhances interaction with biological targets |
| Benzyl Group | Contributes to lipophilicity and binding affinity |
Medicinal Chemistry
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine has been explored for its potential pharmacological properties, including:
- Anticancer Activity : Research indicates that compounds with similar structures may interact with sigma receptors, which are implicated in cancer cell proliferation and survival mechanisms . The compound's unique structure may enhance its efficacy as an anticancer agent.
- Neurotransmitter Modulation : The piperazine component is known for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Chemical Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of bicyclo[2.2.1]heptene derivatives with piperazine or benzylamine under controlled conditions. This synthetic versatility allows for modifications that can enhance the compound's pharmacological properties or alter its physical characteristics for specific applications.
Interaction Studies
Understanding how 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine interacts with biological targets is crucial for elucidating its mechanisms of action. Studies have shown that compounds containing bicyclic structures often exhibit notable biological activities, including:
- Binding Affinity : Investigations into receptor binding affinities can provide insights into the compound's therapeutic potential.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease pathways, which could be relevant for therapeutic applications in cancer or inflammation.
Anticancer Research
A study examining the effects of related compounds on pancreatic cancer cell lines highlighted the potential of bicyclic piperazine derivatives as effective anticancer agents. The research demonstrated significant antiproliferative effects at micromolar concentrations, indicating that structural modifications could enhance potency against various cancer types .
Neuropharmacology
Research into the neuropharmacological properties of piperazine derivatives has shown promising results in modulating neurotransmitter systems. For instance, compounds similar to 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine have been investigated for their potential to treat depression and anxiety disorders through their effects on serotonin and dopamine receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Bicyclic Framework Modifications
- The target compound’s bicyclo[2.2.1]heptene system provides steric constraints that enhance receptor binding specificity compared to monocyclic analogs (e.g., cyclohexyl in ).
- Substitution with a naphthalenylmethyl group introduces planar aromaticity, favoring DNA intercalation but reducing solubility.
Piperazine Substituent Effects
- Electron-withdrawing groups : The 4-nitrophenylsulfonyl group in increases electrophilicity, enhancing enzyme inhibition but reducing blood-brain barrier penetration.
- Halogenation : The 2-chlorobenzyl group in improves serotonin receptor binding via hydrophobic and electronic effects (Cl’s +I effect) .
- Methoxy substitutions : Dimethoxyphenyl in balances lipophilicity and hydrogen bonding, optimizing dopamine receptor interactions .
Pharmacological Outcomes
- Anticancer activity : The target compound’s benzyl group and bicyclic system synergize for sigma receptor targeting, whereas naphthalenylmethyl in shifts activity toward antimicrobial pathways.
- Enzyme inhibition : Sulfonyl and nitrophenyl groups in confer stronger inhibition than the target’s benzyl group, but with higher metabolic instability.
Biological Activity
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound notable for its unique bicyclic structure and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets, modulation of enzyme activities, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine is C24H35N3, with a molecular weight of 365.6 g/mol. The structure features a bicyclo[2.2.1]heptene framework that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H35N3 |
| Molecular Weight | 365.6 g/mol |
| IUPAC Name | 1-benzyl-4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]piperazine |
| InChI | InChI=1S/C24H35N3/c1-2-4... |
| SMILES | C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4CC5CC4C=C5 |
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin, followed by aminolysis with benzylamine and benzylpiperazine to yield the final product .
Biological Activity
Research indicates that compounds containing piperazine and bicyclic structures often exhibit significant biological activities, including:
Antimicrobial Activity : Preliminary studies suggest that derivatives of 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine may possess antibacterial properties, similar to other piperazine derivatives .
Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and tyrosinase, showing potential as a competitive inhibitor with low IC50 values . For instance, related compounds have demonstrated IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential .
Neurotransmitter Modulation : The piperazine moiety is known for its role in modulating neurotransmitter systems, which could suggest potential applications in treating neurological disorders .
The mechanism of action for 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine likely involves binding to specific receptors or enzymes, thereby modulating their activity and affecting various cellular pathways . This interaction can lead to alterations in neurotransmitter release and enzyme activity, contributing to its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine:
- Antimelanogenic Effects : A related piperazine derivative was shown to exert antimelanogenic effects on melanoma cells without cytotoxicity, highlighting the therapeutic potential of piperazine-based compounds in skin disorders .
- Anticancer Activity : Compounds with similar bicyclic structures have exhibited anticancer properties in vitro, suggesting that 1-Benzyl derivatives may also possess similar effects .
- Neuropharmacological Studies : Investigations into the neuropharmacological properties of piperazine derivatives indicate potential applications in treating conditions such as depression and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
